REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[CH2:11]([Li])CCC.CI>C1COCC1.CCCCCC>[Cl:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:3]([CH2:4][O:5][CH3:11])[C:2]=1[NH2:1]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(CO)C=CC=C1Cl
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
3.61 g
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
warmed to 0°-5° C.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 175 ml of ether and water
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by HPLC
|
Type
|
WASH
|
Details
|
eluting with EtOAc (5:95
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=CC=C1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |